N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl group, a benzamide core, and a dioxidotetrahydrothiophenyl moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclopentyl group and the dioxidotetrahydrothiophenyl moiety. Common reagents used in these reactions include cyclopentylamine, benzoyl chloride, and tetrahydrothiophene-3-one. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the cyclopentyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties are explored for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The dioxidotetrahydrothiophenyl moiety is particularly important in these interactions, as it can form covalent bonds or engage in non-covalent interactions with target molecules. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)benzamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
N-cyclopentyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C17H23N3O4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C17H23N3O4S/c21-16(18-13-5-1-2-6-13)12-4-3-7-14(10-12)19-17(22)20-15-8-9-25(23,24)11-15/h3-4,7,10,13,15H,1-2,5-6,8-9,11H2,(H,18,21)(H2,19,20,22) |
InChI Key |
CNGOBOXXWSJUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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